INT-777

説明

INT-777は、Gタンパク質共役受容体TGR5の強力なアゴニストとして作用する半合成胆汁酸です。 この化合物は、神経学、内分泌学、代謝性疾患を含むさまざまな分野における潜在的な治療用途のため、大きな注目を集めています .

科学的研究の応用

INT-777 has a wide range of scientific research applications:

Neurology: This compound has been shown to promote peripheral nerve regeneration by activating the cAMP-dependent protein kinase A pathway in Schwann cells. .

Endocrinology and Metabolism: this compound is involved in regulating glucose homeostasis and energy expenditure.

Inflammation and Immunology: This compound has anti-inflammatory properties, reducing neuroinflammation and microglial activation in various disease models

Cardiovascular Research: This compound has been studied for its potential to reduce atherosclerosis and improve cardiovascular health by modulating lipid metabolism.

作用機序

INT-777は、主にTGR5受容体の活性化を通じてその効果を発揮します。TGR5に結合すると、this compoundは、cAMP / PKA経路を含む一連の細胞内シグナル伝達経路をトリガーします。 この活性化は、エネルギー消費の増加、インスリン感受性の向上、炎症の軽減などのさまざまな生理学的応答をもたらします . This compoundの分子標的は、グルカゴン様ペプチド1やインスリンなどの代謝調節に関与する主要なタンパク質を含みます .

類似の化合物との比較

This compoundは、TGR5受容体に対する高効力と選択性を付与する特定の修飾により、TGR5アゴニストの中で独特です。類似の化合物には以下が含まれます。

リトコール酸(LCA): 別のTGR5アゴニストですが、this compoundよりも効力が低いです.

6-エチル-23(S)-メチルコール酸(S-EMCA): 類似の修飾を施した、しかし異なる生物学的活性を有する、密接に関連した化合物.

ベツリン酸: TGR5アゴニスト活性を有する天然化合物ですが、this compoundほど選択的ではなく、効力も劣ります.

生化学分析

Biochemical Properties

INT-777 plays a crucial role in biochemical reactions by activating TGR5, a G-protein-coupled receptor. This activation leads to an increase in cyclic AMP (cAMP) levels, which subsequently triggers various downstream signaling pathways. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to increase the production of ATP in human intestinal endocrine cells (NCI-H716) in a cAMP-dependent manner . Additionally, this compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) in airway epithelial cells, promoting chloride secretion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In Schwann cells, this compound promotes peripheral nerve regeneration by activating the cAMP-dependent protein kinase A (PKA) pathway . In human retinal vascular endothelial cells, this compound ameliorates mitochondrial homeostasis by regulating the PKCδ/Drp1-HK2 signaling pathway . Furthermore, this compound has been shown to reduce inflammation and oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TGR5, leading to the activation of cAMP and subsequent activation of PKA . This activation triggers various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation. This compound also influences gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a rat model of sepsis, this compound treatment significantly improved cognitive function and reduced neuroinflammation over a period of 15-20 days . The stability and degradation of this compound have also been studied, with findings indicating that the compound remains stable and effective over extended periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on peripheral nerve regeneration, this compound was administered at doses of 10 μg/kg, 30 μg/kg, and 90 μg/kg, with the medium and high doses showing significant improvements in neurological performance . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of TGR5. This activation leads to increased energy expenditure and reduced hepatic steatosis and adiposity in mice subjected to diet-induced obesity . This compound also influences the bile acid-TGR5-GLP-1 axis, which plays a crucial role in glucose metabolism and insulin secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to be effectively delivered to the lumen of intrahepatic bile ducts, where it stimulates the apical side of ciliated cholangiocytes . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is localized to multiple subcellular compartments, including the apical plasma, ciliary, and nuclear membranes of cholangiocytes . This localization determines the functional response of cells to bile acid signaling, with TGR5 agonists inducing different effects in ciliated and nonciliated cells. This compound’s ability to modulate mitochondrial dynamics and autophagy further highlights its importance in maintaining cellular homeostasis .

準備方法

INT-777は、半合成経路で合成されます。このプロセスには、天然胆汁酸の修飾が含まれます。. 反応条件には、多くの場合、目的の修飾を促進するために有機溶媒と触媒を使用します。 This compoundの工業生産方法は、98%を超える高純度と収率を確保するように設計されています .

化学反応解析

This compoundは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、異なる誘導体を形成するように酸化することができます。これらは、異なる生物学的活性を有する場合があります。

還元: 還元反応は、this compoundの官能基を修飾し、その活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 これらの反応から生成される主要な生成物は、一般的に、官能基が修飾されたthis compoundの誘導体です .

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

神経学: This compoundは、シュワン細胞におけるcAMP依存性タンパク質キナーゼA経路を活性化することにより、末梢神経の再生を促進することが示されています. .

内分泌学および代謝: this compoundは、グルコース恒常性とエネルギー消費の調節に関与しています。

炎症および免疫学: This compoundは、抗炎症作用を有し、さまざまな疾患モデルにおいて神経炎症およびミクログリアの活性化を軽減します

心臓血管研究: This compoundは、脂質代謝を調節することにより、アテローム性動脈硬化症を軽減し、心臓血管の健康を改善する可能性について研究されています.

化学反応の分析

INT-777 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

類似化合物との比較

INT-777 is unique among TGR5 agonists due to its specific modifications, which confer high potency and selectivity for the TGR5 receptor. Similar compounds include:

Lithocholic acid (LCA): Another TGR5 agonist, but with lower potency compared to this compound.

6-ethyl-23(S)-methylcholic acid (S-EMCA): A closely related compound with similar modifications but different biological activities.

Betulinic acid: A natural compound with TGR5 agonist activity, but less selective and potent than this compound.

This compound stands out due to its high efficacy in activating TGR5 and its broad range of therapeutic applications .

特性

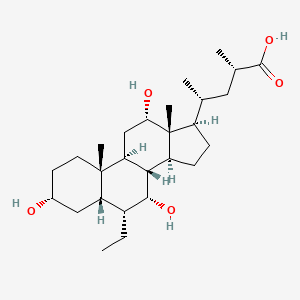

IUPAC Name |

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-IRRLEISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199796-29-6 | |

| Record name | INT 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INT-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

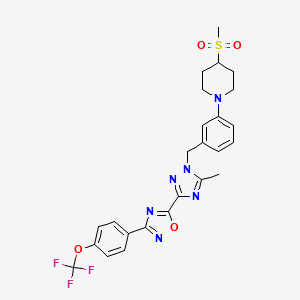

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)